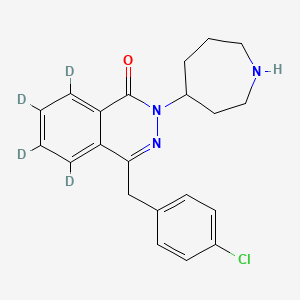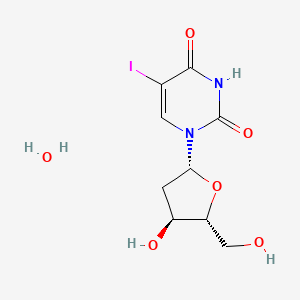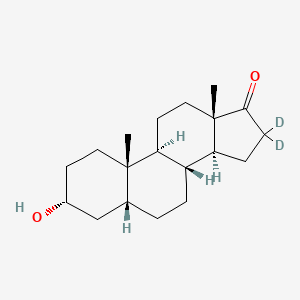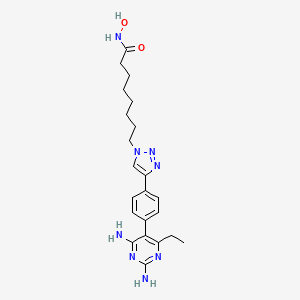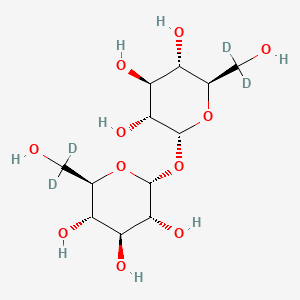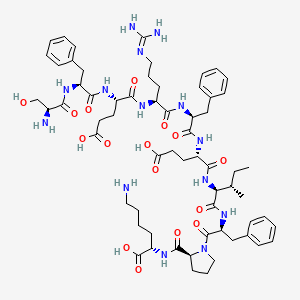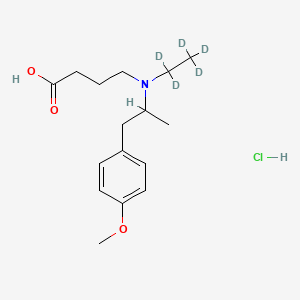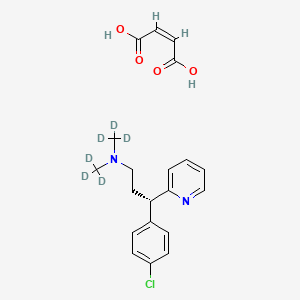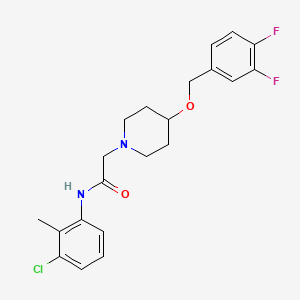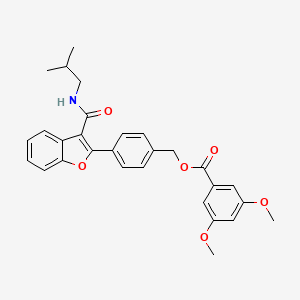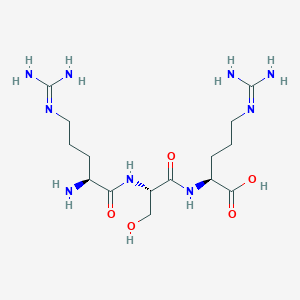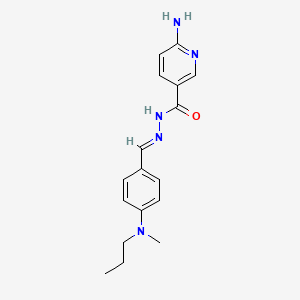
ERR|A agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERR|A agonist-1 is a synthetic compound designed to activate the estrogen-related receptor alpha. Estrogen-related receptor alpha is an orphan nuclear receptor that plays a crucial role in regulating energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue . The activation of estrogen-related receptor alpha by this compound has been shown to have significant implications for metabolic diseases and energy homeostasis .
Preparation Methods
The synthesis of ERR|A agonist-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization . The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
ERR|A agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Scientific Research Applications
ERR|A agonist-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activation and regulation of estrogen-related receptor alpha . In biology, this compound is employed to investigate the role of estrogen-related receptor alpha in energy metabolism and mitochondrial function . In medicine, this compound has potential therapeutic applications for metabolic diseases, such as obesity and type 2 diabetes, by enhancing energy expenditure and improving insulin sensitivity . Additionally, this compound is used in industry for the development of new drugs targeting estrogen-related receptor alpha .
Mechanism of Action
The mechanism of action of ERR|A agonist-1 involves binding to the ligand-binding domain of estrogen-related receptor alpha, leading to a conformational change that activates the receptor . This activation results in the recruitment of coactivators and the subsequent transcription of target genes involved in energy metabolism . The molecular targets of this compound include genes encoding enzymes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative phosphorylation . The pathways involved in the action of this compound include the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and the regulation of mitochondrial function .
Comparison with Similar Compounds
ERR|A agonist-1 is unique compared to other similar compounds due to its high specificity and potency in activating estrogen-related receptor alpha . Similar compounds include GSK 4716 and DY 131, which are synthetic agonists for estrogen-related receptor beta and estrogen-related receptor gamma, respectively . While these compounds also activate estrogen-related receptors, this compound is specifically designed to target estrogen-related receptor alpha, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+ |
InChI Key |
JOIIJCUYHOWRQH-RGVLZGJSSA-N |
Isomeric SMILES |
CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
